4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one
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Overview
Description
4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one is a complex organic compound that features a carbazole core with dioxolane and dioxolone substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Carbazole Core: The carbazole core can be synthesized through a palladium-catalyzed C-N cross-coupling reaction.
Introduction of the Dioxolane and Dioxolone Groups: The dioxolane and dioxolone groups can be introduced through subsequent reactions involving ethyl bromoacetate and sodium hydride in dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole core, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one involves its interaction with molecular targets such as tubulin, a protein that is a key component of microtubules. By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-benzo [1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a dioxolane group and have been studied for their anticancer properties.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another compound with a dioxolane group, known for its potential in medicinal chemistry.
Uniqueness
4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one is unique due to its specific combination of a carbazole core with dioxolane and dioxolone substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H13NO6 |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one |
InChI |
InChI=1S/C20H13NO6/c1-2-21-15-5-3-11(17-9-24-19(22)26-17)7-13(15)14-8-12(4-6-16(14)21)18-10-25-20(23)27-18/h3-10H,2H2,1H3 |
InChI Key |
FRBIHFCYCPVYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=COC(=O)O3)C4=C1C=CC(=C4)C5=COC(=O)O5 |
Origin of Product |
United States |
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